3-(dimethylamino)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide
Description
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Properties
IUPAC Name |
3-(dimethylamino)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-21(2)16-7-5-6-14(10-16)18(23)20-15-11-19-22(12-15)13-17-8-3-4-9-24-17/h5-7,10-12,17H,3-4,8-9,13H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITDUEKLAYUBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(dimethylamino)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.35 g/mol. The structure features a benzamide core substituted with a dimethylamino group and a pyrazole moiety linked to a tetrahydropyran ring.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Pyrazoles are known for their ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
-
Mechanism of Action :
- The compound may inhibit specific kinases involved in cancer cell proliferation, similar to other pyrazole derivatives like celecoxib and rimonabant, which are known to target COX enzymes and cannabinoid receptors respectively .
- It has been observed that compounds with similar structures can disrupt the signaling pathways in cancer cells, leading to reduced tumor growth and enhanced apoptosis.
- Case Studies :
Anti-inflammatory Effects
Benzamide derivatives have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
- Research Findings :
Neuroprotective Effects
There is emerging evidence suggesting that certain benzamide derivatives may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems.
- Mechanism :
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for synthesizing 3-(dimethylamino)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyrazole intermediate (e.g., 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine) via alkylation of pyrazole with a tetrahydro-2H-pyran-derived electrophile under basic conditions.
- Step 2 : Coupling the pyrazole intermediate with 3-(dimethylamino)benzoyl chloride using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at room temperature .
- Purification : Column chromatography or recrystallization is recommended to achieve >95% purity.
Q. Key Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, RT | 65–75 | 90 |
| 2 | Benzoyl chloride, DMF, 24h | 70–80 | 95 |
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., dimethylamino at C3 of benzamide, pyran-methyl group on pyrazole) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₁₈H₂₄N₄O₂: 344.18 g/mol).
- X-ray Diffraction : For resolving ambiguous stereochemistry in the tetrahydro-2H-pyran moiety .
Q. How can researchers assess the compound’s solubility and stability for biological assays?
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy.
- Stability : Monitor degradation via HPLC at 25°C and 37°C over 24–72 hours. Adjust storage conditions (e.g., –20°C under nitrogen) if instability is observed .
Advanced Research Questions
Q. How can the coupling reaction between the pyrazole intermediate and benzoyl chloride be optimized?
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
Q. How should researchers resolve contradictions in biological activity data across assay conditions?
- Assay Replication : Repeat experiments in triplicate using standardized protocols (e.g., ATP concentration in kinase assays).
- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) if fluorescence-based assays show variability .
Q. What strategies can mitigate low yields in the alkylation step of pyrazole synthesis?
- Electrophile Design : Use a more reactive leaving group (e.g., bromide instead of chloride) for the tetrahydro-2H-pyran-derived alkylating agent.
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 80°C .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Q. What analytical methods are critical for detecting impurities in the final product?
Q. How can researchers validate the compound’s mechanism of action in enzymatic assays?
- Kinetic Studies : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- Mutagenesis : Engineer target enzymes with key residue mutations (e.g., ATP-binding pocket) to confirm binding specificity .
Data Contradiction Analysis
Example Scenario : Conflicting IC₅₀ values in kinase inhibition assays.
- Root Cause : Variability in ATP concentrations (1 mM vs. 10 µM) across labs.
- Resolution : Normalize data using a reference inhibitor (e.g., staurosporine) and adhere to standardized ATP levels (10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
